

Application Notes & Protocols: The Synthetic Versatility of 2-Ethoxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Ethoxy-4-methoxybenzaldehyde

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Introduction: A Profile of a Versatile Aromatic Aldehyde

2-Ethoxy-4-methoxybenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis.^{[1][2]} Its structure, featuring an aldehyde functional group ortho to an ethoxy group and para to a methoxy group, provides a unique combination of steric and electronic properties that chemists can exploit for the construction of complex molecular architectures. The electron-donating nature of the alkoxy groups activates the aromatic ring, making it particularly susceptible to electrophilic substitution reactions, which is a cornerstone of its synthetic utility.^[3] This guide provides an in-depth exploration of its applications, focusing on detailed protocols for the synthesis of key molecular scaffolds relevant to pharmaceutical and materials science research.

Table 1: Physicochemical Properties of **2-Ethoxy-4-methoxybenzaldehyde**

Property	Value	Source
IUPAC Name	2-ethoxy-4-methoxybenzaldehyde	PubChem[4]
Synonyms	2-Ethoxy-p-anisaldehyde, 2-Ethoxy-4-anisaldehyde	PubChem[4]
CAS Number	42924-37-8	PubChem[4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[4]
Molecular Weight	180.20 g/mol	PubChem[4]

| Appearance | White to off-white solid | N/A |

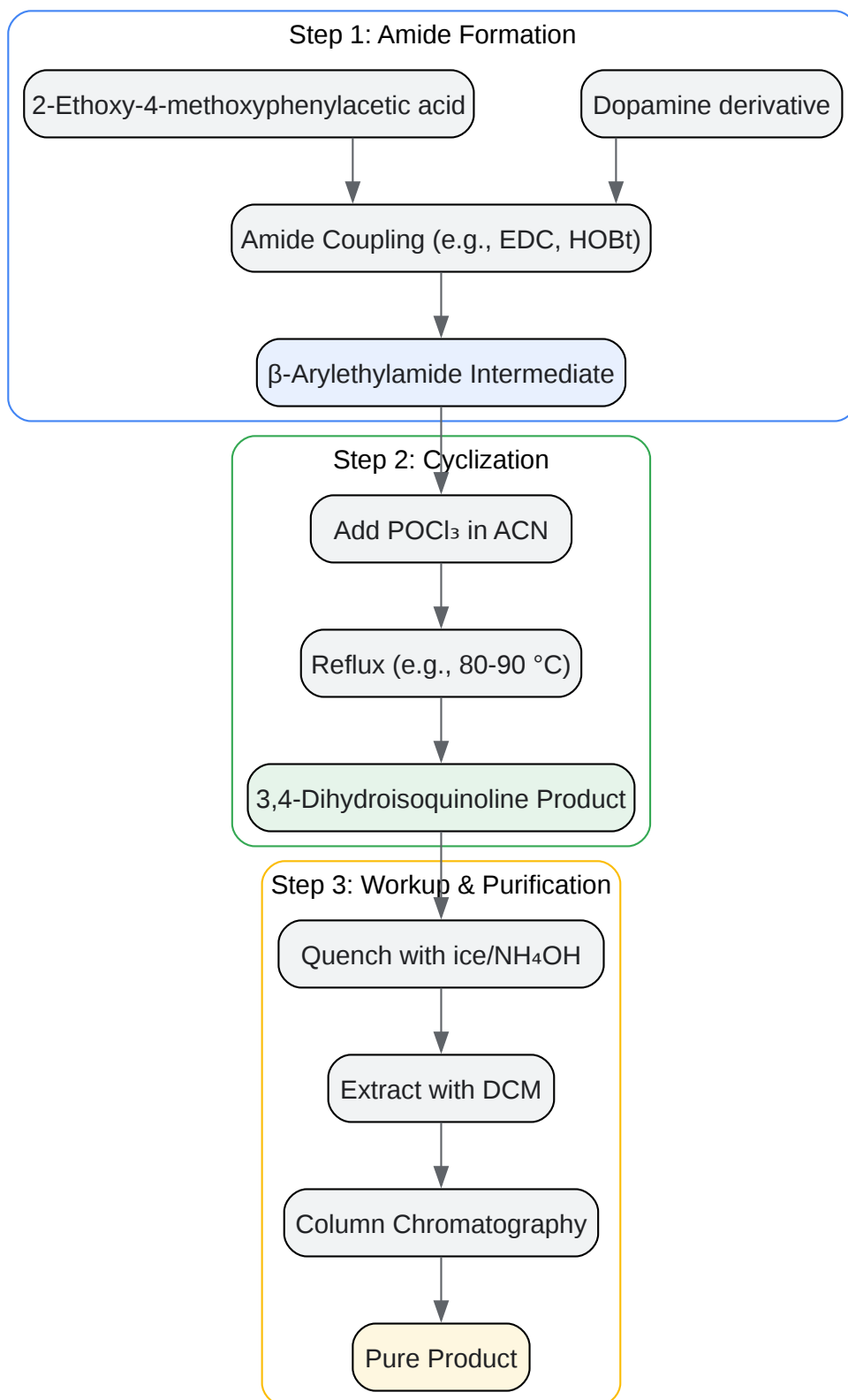
Core Application: Synthesis of Isoquinoline Scaffolds

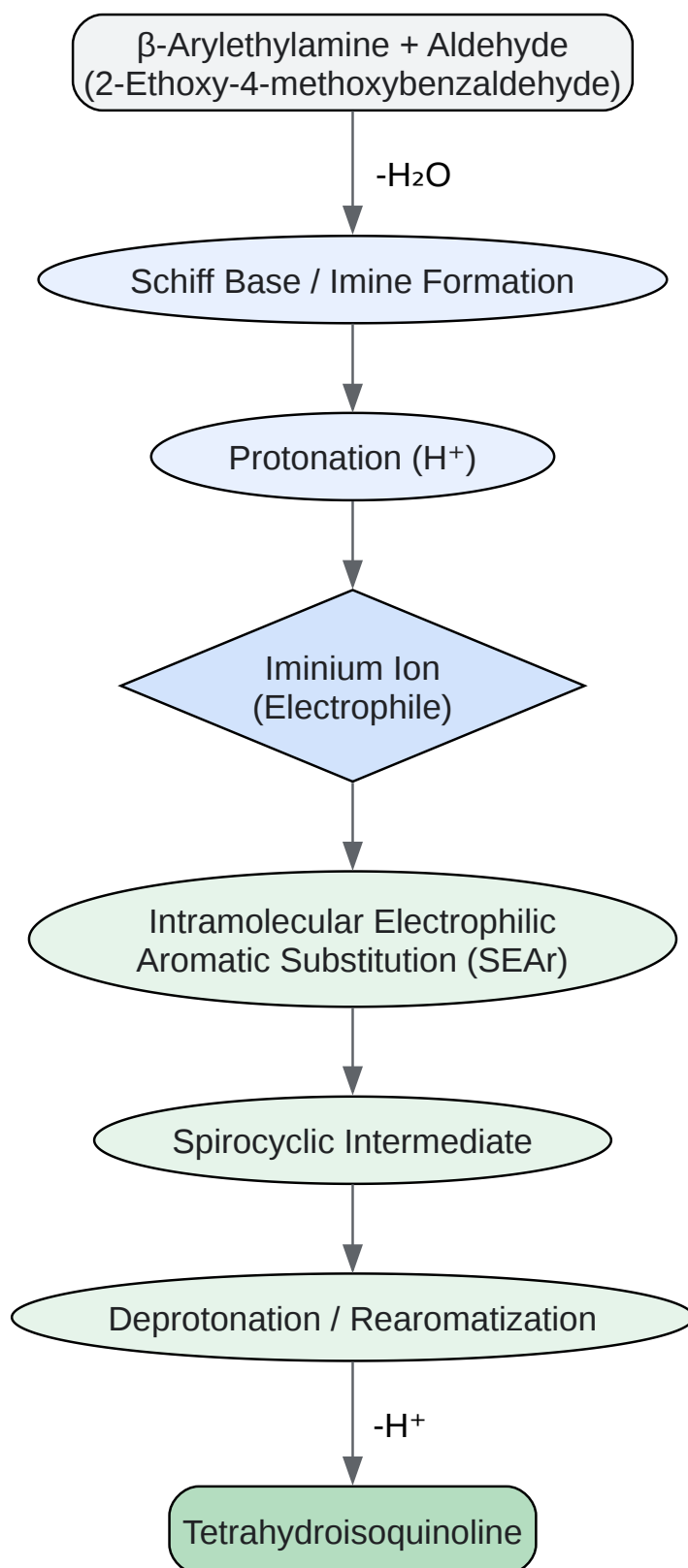
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, most notably the benzyloisoquinoline alkaloids like papaverine.[5][6] **2-Ethoxy-4-methoxybenzaldehyde** is an ideal precursor for constructing highly functionalized isoquinoline systems due to its activated aromatic ring.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction for synthesizing 3,4-dihydroisoquinolines from β -arylethylamides.[3][7][8] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[3][9] The electron-rich nature of the aromatic ring in derivatives of **2-Ethoxy-4-methoxybenzaldehyde** facilitates the crucial cyclization step.[3]

The causality behind this reaction hinges on the activation of the amide carbonyl by a Lewis acid (e.g., POCl₃). This generates a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring system.[7][8]





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